molecular formula C14H21BN2O3 B6338234 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester CAS No. 2096338-22-4

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester

Cat. No.: B6338234
CAS No.: 2096338-22-4
M. Wt: 276.14 g/mol
InChI Key: RGCYMAHLRCYMJM-UHFFFAOYSA-N
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Description

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester is an organic compound with the chemical formula C12H18BNO3. It is a pyridine derivative containing a boronic acid functional group and an acetamido group. The pinacol ester serves as a protecting group in the synthesis of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester typically involves the following steps:

    Halogen-Metal Exchange and Borylation:

    Palladium-Catalyzed Cross-Coupling: This method uses palladium as a catalyst to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium as a catalyst and boronic acids as reagents.

    Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.

    Protodeboronation: Radical initiators and solvents like methanol are used.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Protodeboronation: The major products are hydrocarbons with the boronic acid group removed.

Scientific Research Applications

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily the palladium catalyst and the organic substrates.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridine-2-boronic acid pinacol ester
  • 2-Methylpyridine-3-boronic acid pinacol ester

Uniqueness

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester is unique due to the presence of both an acetamido group and a boronic acid group, which allows for versatile reactivity in organic synthesis. Its pinacol ester protecting group also provides stability during reactions.

Properties

IUPAC Name

N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-9-11(7-8-12(16-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCYMAHLRCYMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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